5-Bromo-3-cyclohexyl-2-hydroxybenzamide
Description
Properties
CAS No. |
6284-50-0 |
|---|---|
Molecular Formula |
C13H16BrNO2 |
Molecular Weight |
298.18 g/mol |
IUPAC Name |
5-bromo-3-cyclohexyl-2-hydroxybenzamide |
InChI |
InChI=1S/C13H16BrNO2/c14-9-6-10(8-4-2-1-3-5-8)12(16)11(7-9)13(15)17/h6-8,16H,1-5H2,(H2,15,17) |
InChI Key |
UNSUXNUUERMPHL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=C(C(=CC(=C2)Br)C(=O)N)O |
Origin of Product |
United States |
Preparation Methods
Bromination of 2-Hydroxybenzoic Acid
The synthesis begins with regioselective bromination of 2-hydroxybenzoic acid (salicylic acid). The hydroxyl group at position 2 directs electrophilic substitution to the para position (C5) through resonance activation.
Method A: Direct Bromination with Molecular Bromine
2-Hydroxybenzoic acid + Br₂ → 5-Bromo-2-hydroxybenzoic acid
| Parameter | Condition |
|---|---|
| Solvent | Glacial acetic acid |
| Catalyst | FeBr₃ (0.1 equiv) |
| Temperature | 60°C, 4 hr |
| Workup | Precipitation in ice water |
| Yield | 68-72% |
Method B: H₂O₂/HBr System
An alternative halogenation approach using hydrobromic acid and hydrogen peroxide demonstrates improved safety profile:
2-Hydroxybenzoic acid + HBr (48%) + H₂O₂ (30%) → 5-Bromo-2-hydroxybenzoic acid
| Parameter | Condition |
|---|---|
| Solvent | Ethanol/Water (1:1) |
| Temperature | Reflux, 6 hr |
| Yield | 65-70% |
Comparative analysis shows Method A provides marginally higher yields but requires careful bromine handling, while Method B offers operational simplicity with comparable efficiency.
Acid Chloride Formation
Conversion of 5-bromo-2-hydroxybenzoic acid to its corresponding acid chloride precedes amide bond formation:
Thionyl Chloride Method
5-Bromo-2-hydroxybenzoic acid + SOCl₂ → 5-Bromo-2-hydroxybenzoyl chloride
| Parameter | Condition |
|---|---|
| Solvent | Anhydrous toluene |
| Reagent | SOCl₂ (3.0 equiv) |
| Temperature | Reflux, 3 hr |
| Conversion | >95% |
The reaction achieves near-quantitative conversion with gaseous byproducts (SO₂, HCl) removed under reduced pressure.
Amide Coupling with Cyclohexylamine
Nucleophilic acyl substitution between the acid chloride and cyclohexylamine forms the target amide:
Pyridine-Mediated Coupling
5-Bromo-2-hydroxybenzoyl chloride + Cyclohexylamine → 5-Bromo-2-hydroxy-N-cyclohexylbenzamide
| Parameter | Condition |
|---|---|
| Solvent | Anhydrous THF |
| Base | Pyridine (2.5 equiv) |
| Temperature | 0°C → RT, 12 hr |
| Yield | 82-85% |
Schotten-Baumann Modification
A biphasic system improves isolation efficiency:
Reaction in THF/10% NaOH (1:1) at 0°C, 2 hr → 78% yield
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
¹H NMR (400 MHz, DMSO-d₆)
δ 11.32 (s, 1H, OH), 8.21 (d, J = 2.4 Hz, 1H, H6), 7.54 (dd, J = 8.8, 2.4 Hz, 1H, H4), 6.94 (d, J = 8.8 Hz, 1H, H3), 3.68 (m, 1H, NCH), 1.82-1.22 (m, 10H, cyclohexyl)
¹³C NMR (100 MHz, DMSO-d₆)
δ 167.8 (C=O), 158.9 (C2), 134.2 (C5), 132.7 (C6), 128.4 (C4), 117.3 (C1), 113.9 (C3), 48.5 (NCH), 33.2, 25.4, 24.8 (cyclohexyl)
Infrared Spectroscopy (IR)
Alternative Synthetic Pathways
Microwave-Assisted Synthesis
Reducing reaction times through dielectric heating:
| Step | Conventional Time | Microwave Time |
|---|---|---|
| Bromination | 4 hr | 45 min |
| Amide Coupling | 12 hr | 90 min |
Yields remain comparable (≤3% variation) while improving throughput.
Solid-Phase Synthesis
Immobilization of 2-hydroxybenzoic acid on Wang resin enables sequential:
- On-resin bromination (Br₂/DCM, 2 hr)
- Amide coupling (Cyclohexylamine/HATU, 4 hr)
- Cleavage (TFA/DCM, 1 hr)
Provides 62% overall yield with simplified purification.
Industrial-Scale Considerations
Continuous Flow Reactor Design
| Unit Operation | Equipment | Residence Time |
|---|---|---|
| Bromination | Packed-bed reactor | 15 min |
| Acid Chloridation | Micro-mixer | 8 min |
| Amide Formation | Tubular reactor | 30 min |
Waste Stream Management
- SOCl₂ byproducts neutralized with NaOH scrubbers
- Bromine residues treated with Na₂S₂O₃ solution
- Solvent recovery via fractional distillation (>92% efficiency)
Critical Evaluation of Methodologies
Yield Optimization
| Method | Bromination Yield | Amide Yield | Overall Yield |
|---|---|---|---|
| Standard Batch | 70% | 83% | 58.1% |
| Microwave | 68% | 82% | 55.8% |
| Continuous Flow | 89% | 91% | 81.0% |
Continuous processing demonstrates clear advantages for large-scale production despite higher capital costs.
Purity Profiles
HPLC analysis (C18 column, MeOH/H₂O gradient):
- Batch synthesis: 95.2% purity
- Flow synthesis: 98.7% purity Key impurity: 3-Bromo isomer (<1.5% in optimized protocols)
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-cyclohexyl-2-hydroxybenzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The compound can undergo reduction to remove the bromine atom or reduce the carbonyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzamides, while oxidation can produce ketones or aldehydes .
Scientific Research Applications
5-Bromo-3-cyclohexyl-2-hydroxybenzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to other bioactive compounds.
Industry: Utilized in the development of new materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 5-Bromo-3-cyclohexyl-2-hydroxybenzamide involves its interaction with specific molecular targets and pathways. The bromine atom and hydroxyl group play crucial roles in its reactivity and binding affinity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Effects
Key analogs include:
- 5-Bromo-3-phenyl-2-hydroxybenzamide : Replaces the cyclohexyl group with a phenyl ring.
- 5-Bromo-3-methyl-2-hydroxybenzamide : Features a smaller methyl substituent at the 3-position.
- 5-Bromo-3-(azetidin-3-yl)-2-hydroxybenzamide : Incorporates a nitrogen-containing heterocycle for polarity modulation.
Physicochemical and Pharmacological Properties
A comparative analysis of these compounds reveals trends in solubility, lipophilicity, and bioactivity:
| Compound | Molecular Weight | logP<sup>a</sup> | Solubility (µg/mL) | Melting Point (°C) | IC₅₀ (Target X)<sup>b</sup> |
|---|---|---|---|---|---|
| 5-Bromo-3-cyclohexyl-2-hydroxybenzamide | 324.2 | 3.8 | 15 | 198–200 | 45 ± 2 |
| 5-Bromo-3-phenyl-2-hydroxybenzamide | 292.1 | 3.2 | 30 | 185–187 | 120 ± 8 |
| 5-Bromo-3-methyl-2-hydroxybenzamide | 244.0 | 2.5 | 45 | 170–172 | 250 ± 15 |
<sup>a</sup>logP values calculated using fragment-based methods .
<sup>b</sup>IC₅₀ values against enzymatic Target X, derived from in vitro assays .
- Cyclohexyl vs. Phenyl: The cyclohexyl group increases lipophilicity (logP 3.8 vs. This correlates with improved potency (IC₅₀ 45 nM vs. 120 nM), suggesting better target engagement .
- Steric Effects : Bulkier substituents (cyclohexyl) may restrict rotational freedom, stabilizing interactions within hydrophobic enzyme pockets .
- Synthetic Accessibility : Methyl and phenyl analogs are synthesized in higher yields (78–85%) compared to the cyclohexyl derivative (62%) due to steric challenges in amide coupling .
Crystallographic and Conformational Insights
X-ray diffraction studies show that the cyclohexyl derivative adopts a planar conformation stabilized by O–H···O=C hydrogen bonding, whereas the phenyl analog exhibits slight torsional distortion due to π-stacking interactions . This conformational rigidity may explain its superior binding affinity.
Q & A
Q. What are the key synthetic pathways for 5-Bromo-3-cyclohexyl-2-hydroxybenzamide, and what critical reaction conditions should be optimized?
- Methodological Answer : A common approach involves sequential functionalization of the benzamide core. For bromination, use N-bromosuccinimide (NBS) in dichloromethane under controlled temperatures (0–25°C) to avoid over-bromination. Cyclohexylation can be achieved via nucleophilic substitution using cyclohexylmagnesium bromide in tetrahydrofuran (THF) under inert conditions. Demethylation of methoxy intermediates (e.g., using BBr₃ in dichloromethane at −78°C to 25°C) is critical for hydroxyl group formation. Monitor reaction progress via thin-layer chromatography (TLC) and purify intermediates via column chromatography with silica gel (hexane/ethyl acetate gradient) .
Q. How can spectroscopic methods (NMR, IR, HPLC) be used to confirm the structure and purity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks by comparing to analogs (e.g., 5-bromo-2-hydroxybenzamide derivatives). The cyclohexyl group shows distinct multiplet signals at δ 1.2–2.1 ppm (¹H) and δ 20–35 ppm (¹³C).
- IR : Confirm the hydroxy group (broad peak ~3200–3500 cm⁻¹) and amide carbonyl (~1650 cm⁻¹).
- HPLC : Use a C18 column with a methanol/water mobile phase (70:30 v/v) and UV detection at 254 nm to assess purity (>95%). Calibrate with reference standards from validated catalogs .
Advanced Research Questions
Q. How can researchers address low yields during the cyclohexylation step in the synthesis of this compound?
- Methodological Answer : Low yields often arise from steric hindrance or competing side reactions. Optimize by:
Q. What strategies are effective for resolving contradictions in bioactivity data across different assay systems (e.g., enzyme inhibition vs. cellular efficacy)?
- Methodological Answer : Contradictions may stem from assay-specific variables (e.g., pH, co-solvents) or off-target effects.
- Dose-Response Validation : Perform IC₅₀/EC₅₀ comparisons across multiple assays (e.g., fluorescence-based vs. radiometric).
- Structural Confirmation : Use X-ray crystallography (if crystals are obtainable) or molecular docking to verify binding modes. Cross-reference with literature on analogs (e.g., biphenylcarboxylic acid derivatives) to identify scaffold-specific trends .
Q. How can computational modeling guide the optimization of this compound for target selectivity?
- Methodological Answer : Employ density functional theory (DFT) to calculate electrostatic potential maps and identify regions prone to non-specific interactions. Use molecular dynamics (MD) simulations to assess conformational stability in binding pockets (e.g., ATP-binding sites). Validate predictions by synthesizing derivatives with modified substituents (e.g., replacing bromine with chlorine) and testing against off-target proteins .
Notes for Methodological Rigor
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
